6-Amino-2-methylquinolin-4-ol hydrochloride
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Overview
Description
6-Amino-2-methylquinolin-4-ol hydrochloride is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an amino group at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position on the quinoline ring, with a hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methylquinolin-4-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methylquinoline.
Nitration: The 2-methylquinoline undergoes nitration to introduce a nitro group at the 6th position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration and reduction processes, followed by purification steps to obtain the desired compound in high purity. The hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-methylquinolin-4-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The amino group can be reduced to a corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-amino-2-methylquinolin-4-one.
Reduction: Formation of 6-amino-2-methylquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
6-Amino-2-methylquinolin-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Amino-2-methylquinolin-4-ol hydrochloride involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors involved in biological pathways.
Pathways Involved: The compound may inhibit or activate specific enzymes, leading to alterations in cellular processes such as DNA replication, protein synthesis, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinaldine: Similar structure but with an amino group at the 4th position.
6-Ethoxy-2-methylquinolin-4-ol: Similar structure but with an ethoxy group instead of an amino group.
Uniqueness
6-Amino-2-methylquinolin-4-ol hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its combination of an amino group, methyl group, and hydroxyl group in specific positions makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2-methyl-4-oxo-1H-quinolin-6-yl)azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6;/h2-5H,11H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSYIDVIYIPZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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